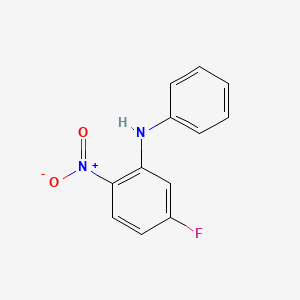

5-Fluoro-2-nitro-N-phenylaniline

Description

Significance of Fluoro- and Nitro-Substituted Anilines in Synthetic and Mechanistic Research

The significance of fluoro- and nitro-substituted anilines as foundational scaffolds in both synthetic and mechanistic research is well-established.

Fluoro-substituted anilines are crucial in medicinal chemistry and materials science. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This is often attributed to the high electronegativity and small size of the fluorine atom.

Nitro-substituted anilines , on the other hand, are pivotal intermediates in the synthesis of a wide array of organic compounds. bldpharm.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and facilitates nucleophilic aromatic substitution. Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further molecular elaboration. This reactivity makes nitroanilines valuable precursors for dyes, pharmaceuticals, and other specialty chemicals. bldpharm.com

The combination of both fluoro and nitro substituents on an aniline (B41778) framework, as seen in the precursor to the title compound, 5-fluoro-2-nitroaniline (B53378), creates a molecule with a rich and tunable reactivity profile, making it a valuable intermediate in organic synthesis. bldpharm.com

Scope and Research Imperatives for 5-Fluoro-2-nitro-N-phenylaniline Studies

Given the limited specific research on this compound, the scope for future studies is substantial. Key research imperatives include:

Development of Efficient Synthetic Routes: While the synthesis can be inferred from general reactions of its precursors, optimizing reaction conditions to achieve high yields and purity of this compound is a primary objective.

Thorough Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry is essential to fully characterize the molecule. X-ray crystallographic studies would provide invaluable information on its solid-state conformation and intermolecular interactions.

Investigation of Physicochemical Properties: A comprehensive study of its physical and chemical properties, including solubility, pKa, and electrochemical behavior, would provide a foundational understanding of the compound.

Exploration of Potential Applications: Based on the properties of related compounds, research into the potential applications of this compound in areas such as medicinal chemistry (e.g., as a scaffold for kinase inhibitors), materials science (e.g., in the development of novel dyes or electronic materials), and as an intermediate in fine chemical synthesis is warranted.

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-2-nitro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGLYOAKLGQZIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Fluoro 2 Nitro N Phenylaniline and Its Derivatives

Classical and Contemporary Synthetic Routes to 5-Fluoro-2-nitro-N-phenylaniline

Nucleophilic Aromatic Substitution (SNAr) Strategies (e.g., involving 2,4-difluoronitrobenzene)

The synthesis of this compound and its derivatives frequently employs nucleophilic aromatic substitution (SNAr) reactions. A common and effective substrate for this transformation is 2,4-difluoronitrobenzene (B147775). sigmaaldrich.comsigmaaldrich.com In this strategy, the fluorine atom at the 4-position is selectively displaced by an aniline (B41778) nucleophile, yielding the desired this compound. The nitro group, positioned ortho and para to the fluorine atoms, strongly activates the aromatic ring towards nucleophilic attack. byjus.comwikipedia.org This activation is crucial for the facility of the SNAr reaction.

The reaction of 2,4-difluoronitrobenzene with a nucleophile like morpholine (B109124) can lead to monosubstituted products, such as 4-fluoro-2-morpholino-nitrobenzene and 2-fluoro-4-morpholino-nitrobenzene, or a disubstituted product, 2,4-dimorpholino-nitrobenzene. ichrom.com The regioselectivity of these reactions can be influenced by various factors, including the solvent. For instance, nonpolar solvents have been shown to favor ortho-selectivity in the SNAr reactions of 2,4-difluoronitrobenzene. nih.gov

The general mechanism for SNAr reactions, also known as the addition-elimination mechanism, involves the formation of a resonance-stabilized anionic intermediate called a Meisenheimer complex. wikipedia.org The presence of electron-withdrawing groups, such as the nitro group, in the ortho or para positions to the leaving group (in this case, fluorine) is preferred as it enhances the resonance stabilization of the negative charge in the transition state. byjus.com While halogens are common leaving groups, the nitro group itself can also be displaced in some SNAr reactions. researchgate.net

| Reactant 1 | Reactant 2 | Product | Conditions | Notes |

| 2,4-Difluoronitrobenzene | Aniline | This compound | Varies | SNAr reaction. |

| 2,4-Difluoronitrobenzene | Morpholine | 4-Fluoro-2-morpholino-nitrobenzene, 2-Fluoro-4-morpholino-nitrobenzene, 2,4-Dimorpholino-nitrobenzene | Triethylamine (B128534), varying temperatures and residence times | The reaction is conducted in triethylamine to neutralize the hydrofluoric acid generated. ichrom.com |

| 2,4-Dimethoxynitrobenzene | Sodium tert-butoxide | ortho-t-Butoxynitrobenzene | Microwave irradiation, 100°C, 10 min | Demonstrates that alkoxy groups can also act as leaving groups in SNAr reactions. nih.gov |

Transition-Metal-Catalyzed Cross-Coupling Approaches (e.g., Ullmann condensation variants)

Transition-metal-catalyzed cross-coupling reactions, particularly variants of the Ullmann condensation, provide an alternative and powerful method for the synthesis of diarylamines like this compound. wikipedia.org The Ullmann condensation traditionally involves the copper-promoted reaction of an aryl halide with an alcohol, thiol, or amine. wikipedia.orgsynarchive.com These reactions often require high temperatures and polar solvents. wikipedia.org

Modern advancements have led to the development of milder and more efficient protocols using soluble copper catalysts supported by ligands such as diamines and acetylacetonate. wikipedia.org For the synthesis of diarylamines (a C-N coupling), the Goldberg reaction, a type of Ullmann condensation, is particularly relevant. wikipedia.org It involves the reaction of an aniline with an aryl halide, often catalyzed by a copper(I) salt in the presence of a ligand like phenanthroline. wikipedia.org Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Recent research has explored the use of deep eutectic solvents (DESs) as environmentally friendly and recyclable reaction media for CuI-catalyzed Ullmann amine synthesis. frontiersin.orgnih.gov These reactions can proceed under mild conditions (60–100°C) in the absence of additional ligands, with bases like potassium carbonate or potassium tert-butoxide. frontiersin.orgnih.gov

| Aryl Halide | Amine | Catalyst/Base | Solvent | Product |

| Aryl halides (Br, I) | Aromatic and aliphatic amines | CuI / K2CO3 or t-BuOK | Deep Eutectic Solvents | Diarylamines |

| 2-Chlorobenzoic acid | Aniline | Copper(I) iodide/phenanthroline / KOH | - | C6H5N(H)−C6H4CO2H |

| 4-Iodotoluene | Pyrazole | CuI / L27 | - | N-arylated pyrazole |

| 4-Iodotoluene | 1,2,4-Triazole | CuI / L13 | - | N-arylated triazole |

Emerging Synthetic Protocols for Benzenamine Derivatives

Recent advancements in synthetic chemistry have introduced novel methods for the preparation of benzenamine derivatives, including diarylamines. One such emerging strategy involves the use of N-aryl-2-nitrosoaniline intermediates. acs.orgnih.govdaneshyari.comresearchgate.net These intermediates can be generated from the reaction of nitroarenes with anilide anions. daneshyari.comresearchgate.net The subsequent cyclization of these nitrosoaniline intermediates can lead to the formation of various heterocyclic structures, such as phenazines. nih.govdaneshyari.com This approach offers a modular route to functionalized phenazines, allowing for diversification at different positions of the scaffold. acs.orgnih.gov

Another innovative, transition-metal-free method for diarylamine synthesis is the desulfinylative Smiles rearrangement of sulfinamides. manchester.ac.uk This reaction proceeds under mild conditions and provides access to sterically hindered diarylamines that are often challenging to synthesize using traditional SNAr chemistry. manchester.ac.uk

Furthermore, a novel method for preparing diarylamines via nitrosonium-initiated C–N bond formation has been developed. acs.org This reaction proposes nitrosoarene as a key intermediate, and its activation by the nitrosonium ion (NO+) is crucial for the formation of the second C–N bond. acs.org This method complements the existing transition-metal-catalyzed cross-coupling reactions. acs.org

| Precursors | Key Intermediate | Product | Conditions | Reference |

| Nitroarenes, Anilide anions | N-Aryl-2-nitrosoanilines | Substituted phenazines | Potassium carbonate in methanol (B129727), BSA in aprotic solvents, or acetic acid | daneshyari.com |

| Sulfinamides | - | Diarylamines | Base treatment (e.g., K2CO3 in DMF) | manchester.ac.uk |

| Anilines, Arenes | Nitrosoarenes | Diarylamines | Nitrosonium ion (NO+) catalysis | acs.org |

Mechanistic Studies of this compound Formation Reactions

Reaction Kinetics and Rate-Determining Steps

The kinetics of SNAr reactions, a primary route to this compound, are typically second-order. researchgate.net The rate of these reactions is influenced by the nature of the leaving group, with the ease of displacement generally following the sequence NO2 > F > Br > Cl > I. researchgate.net

For the SNAr mechanism, the rate-determining step is generally the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. researchgate.netchegg.com This step involves the disruption of the aromatic system, leading to a high-energy state. wikipedia.org The subsequent loss of the leaving group to restore aromaticity is a faster process. wikipedia.org However, in some cases, particularly with certain 2,4-dinitrobenzene derivatives, the departure of the leaving group can become the rate-determining step. researchgate.net

Kinetic measurements and theoretical calculations have also shed light on less common SNAr pathways. For instance, the substitution of a fluorine atom meta to an activating nitro group has been observed with hard nucleophiles. researchgate.net This meta-substitution is described as a charge-controlled reaction with a loosely bonded transition state. researchgate.net

In the context of Ullmann-type C-N coupling reactions, kinetic studies have implicated an oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination from a Cu(III) intermediate. wikipedia.org The presence of bidentate ligands can enhance the reactivity of the Cu(I) species or stabilize the oxidative addition intermediates, thereby accelerating the coupling process. frontiersin.org

Investigations into Reaction Intermediates and Transition States

The key intermediate in the SNAr synthesis of this compound is the Meisenheimer complex. wikipedia.orgresearchgate.net This is a σ-adduct formed by the addition of the nucleophile (aniline) to the carbon atom bearing the leaving group (fluorine). nih.gov The negative charge of this intermediate is delocalized throughout the ring and is particularly stabilized by the electron-withdrawing nitro group at the ortho and para positions through resonance. byjus.comwikipedia.org

Recent research suggests that the Meisenheimer complex may not always be a true intermediate but could represent the transition state of a 'frontside SN2' process, especially if the stabilization by electron-withdrawing groups is not very strong. wikipedia.org

In Ullmann-type reactions, the mechanism is thought to involve the formation of an organocopper intermediate (Ar-Cu-X), which then reacts with the amine in what can be considered a nucleophilic aromatic substitution. wikipedia.org While an oxidative addition/reductive elimination cycle involving Cu(III) has been proposed for C-N coupling, alternative mechanisms like σ-bond metathesis have also been considered. wikipedia.orgwikipedia.org The stabilization of copper intermediates through the use of ligands is a key aspect of modern Ullmann reactions. frontiersin.org

Influence of Catalysis, Solvents, and Ligands on Reaction Outcome

The synthesis of N-phenylaniline scaffolds, the core structure of this compound, is significantly influenced by the choice of catalyst, ligands, and solvents, particularly in cross-coupling reactions like the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction provides a versatile method for forming carbon-nitrogen bonds, overcoming the limitations of traditional methods like nucleophilic aromatic substitution. wikipedia.org

Palladium-based catalysts are central to these modern synthetic routes. nih.govacs.orgacs.org Precatalysts such as Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are commonly used. beilstein-journals.org The catalytic cycle involves the reduction of Pd(II) to the active Pd(0) species, oxidative addition of the aryl halide, amine coordination, and reductive elimination to yield the desired diarylamine. libretexts.org

The choice of ligand is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing the formation of unreactive dimeric palladium species. wikipedia.org Early, first-generation systems used sterically hindered monodentate phosphine (B1218219) ligands. libretexts.org The development of bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) and (R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), represented a significant advancement, allowing for the reliable coupling of primary amines. wikipedia.org More recently, highly effective, sterically hindered monophosphine biaryl ligands like X-Phos have been developed, enabling couplings under milder conditions and with broader substrate scopes. beilstein-journals.org

The solvent system also plays a pivotal role. Solvents such as toluene, dioxane, and tetrahydrofuran (B95107) (THF) are frequently employed. libretexts.orgbeilstein-journals.orgrsc.org Toluene is often favored as it can limit the solubility of certain byproducts, such as iodide salts, which can inhibit the catalyst. libretexts.org The choice of base is equally important, with sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃) being common choices to facilitate the deprotonation of the amine and promote the catalytic cycle. beilstein-journals.orgrsc.org

| Parameter | Component | Influence on Reaction | Examples |

|---|---|---|---|

| Catalyst | Palladium Precatalyst | Initiates the catalytic cycle for C-N bond formation. acs.orgacs.org | Pd(OAc)₂, Pd₂(dba)₃ beilstein-journals.org |

| Ligand | Phosphine Ligands | Stabilizes the catalyst, prevents dimer formation, and enhances reaction rate and scope. wikipedia.org | BINAP, dppf, X-Phos wikipedia.orgbeilstein-journals.org |

| Solvent | Aprotic Solvents | Solubilizes reactants and influences catalyst activity and byproduct precipitation. libretexts.org | Toluene, Dioxane, THF beilstein-journals.orgrsc.org |

| Base | Alkoxides, Carbonates | Deprotonates the amine nucleophile, facilitating its coordination to the palladium center. rsc.org | NaOtBu, KOtBu, Cs₂CO₃ beilstein-journals.org |

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

Preparation of Positional Isomers and Halogenated Analogues

The synthesis of positional isomers of 5-fluoro-2-nitroaniline (B53378), such as 2-fluoro-5-nitroaniline (B1294389) and 4-fluoro-2-nitroaniline, often relies on distinct strategic approaches.

2-Fluoro-5-nitroaniline can be prepared by the selective reduction of 2,4-dinitrofluorobenzene. A method utilizing iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, has been shown to preferentially reduce the nitro group at the 2-position. google.com This approach avoids the formation of isomeric mixtures that can occur with other reducing agents like stannous chloride. google.com Another route involves the reduction of 2,4-difluoronitrobenzene with zinc powder. guidechem.com

4-Fluoro-2-nitroaniline is commonly synthesized via the nitration of a protected aniline precursor. For instance, p-fluoroacetanilide can be nitrated using a mixture of nitric acid and sulfuric acid. google.commagritek.com The protecting acetyl group is then removed by hydrolysis to yield the final product. google.com This multi-step process ensures regioselective nitration ortho to the amino group. magritek.comgoogle.com A continuous flow microchannel reactor has been employed for the nitration step, allowing for precise control over reaction temperature and time, leading to high yields of 83-94%. google.com

Other Halogenated Analogues can be synthesized through various methods. For example, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective ortho-chlorination or para-bromination, providing access to a diverse array of electron-rich aryl halides. nih.govnih.gov

| Compound | Synthetic Method | Key Reagents | Reference |

|---|---|---|---|

| 2-Fluoro-5-nitroaniline | Selective reduction of a dinitro precursor | 2,4-dinitrofluorobenzene, Iron powder, Acid | google.com |

| 4-Fluoro-2-nitroaniline | Nitration of a protected aniline | p-Fluoroacetanilide, HNO₃, H₂SO₄ | google.comgoogle.com |

| Halogenated Anilines | Halogenation of N-Oxides | N,N-dialkylaniline N-oxide, Thionyl chloride/bromide | nih.govnih.gov |

Synthesis of N-Phenylaniline Scaffolds with Varied Nitro and Fluoro Substitutions

The construction of N-phenylaniline (diphenylamine) scaffolds with diverse substitution patterns of nitro and fluoro groups is most effectively achieved through palladium-catalyzed cross-coupling reactions, namely the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This reaction allows for the coupling of an aryl halide with an aniline derivative.

To synthesize a compound like this compound, one could theoretically couple aniline with a 1-halo-5-fluoro-2-nitrobenzene, or conversely, couple 5-fluoro-2-nitroaniline with a phenyl halide. The reactivity of the aryl halide is a key consideration, with iodides and bromides generally being more reactive than chlorides. libretexts.org The presence of electron-withdrawing groups, such as the nitro group, on the aryl halide can activate the ring towards nucleophilic attack in some mechanisms but is a standard feature in cross-coupling substrates. wikipedia.orglibretexts.orgmasterorganicchemistry.com

The versatility of the Buchwald-Hartwig reaction allows for the synthesis of a wide library of derivatives by simply changing the coupling partners. For example, by using different substituted anilines or different halogenated nitroaromatics, one can systematically vary the position and number of fluoro and nitro substituents on either aromatic ring of the N-phenylaniline scaffold. This adaptability is crucial for creating tailored molecules for specific applications in materials science and medicinal chemistry. chemscene.comwikipedia.org

Introduction of Diverse Functional Groups for Reactivity Modulation

Modulating the reactivity and properties of the N-phenylaniline scaffold can be achieved by introducing a variety of functional groups. These modifications can alter the electronic nature of the molecule, provide sites for further chemical transformations, or enhance specific physical or biological properties. mdpi.com

Hydroxyl and Amino Groups: The introduction of hydroxyl (–OH) or additional amino (–NH₂) groups can increase the number of hydrogen bond donors. mdpi.com This is particularly relevant in the design of molecules for biological applications, as these groups can form stronger interactions with target receptors. mdpi.com For example, a nitro group on the ring can be reduced to an amine, which can then undergo a wide range of subsequent reactions.

Ester and Carboxylic Acid Groups: Functional groups like methyl esters can be incorporated, for instance, by using a starting material such as methyl 3-N,N-dimethylaminobenzoate. nih.gov These ester groups can be hydrolyzed to carboxylic acids, providing a handle for forming amide bonds, a key linkage in peptide synthesis. epo.org

Alkyl and Phenyl Groups: The core aniline structure can be modified with various substituents. For example, the synthesis of diarylmethylamines, which are derivatives of the N-phenylaniline scaffold, involves the palladium-catalyzed arylation of 2-azaallyl anions. nih.govrsc.org This demonstrates the ability to build more complex structures on the foundational scaffold.

Sulfur-containing and Halogen Groups: The incorporation of sulfur-containing groups or additional halogens can introduce specific interactions like π–sulfur and halogen bonding, which can be used to enhance binding affinity and specificity in a biological context. mdpi.com

The ability to introduce these diverse functionalities is essential for fine-tuning the properties of N-phenylaniline derivatives for advanced applications.

Spectroscopic and Solid State Structural Characterization of 5 Fluoro 2 Nitro N Phenylaniline

Advanced Spectroscopic Elucidation Techniques

Spectroscopy offers a powerful, non-destructive lens into the molecular world. Through the interaction of electromagnetic radiation with 5-Fluoro-2-nitro-N-phenylaniline, detailed information regarding its atomic arrangement, chemical bonds, and electronic system can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the precise structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides data on the chemical environment, connectivity, and proximity of atoms.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on its two different phenyl rings and the amine (N-H) proton. The protons on the fluoronitrophenyl ring are anticipated to exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The chemical shifts are influenced by the strong electron-withdrawing effect of the nitro (NO₂) group and the electronegativity of the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, this includes twelve aromatic carbons. The carbon atoms on the fluorinated ring will appear as doublets due to coupling with the adjacent fluorine atom (C-F coupling), a key diagnostic feature. The carbon atom bonded directly to the fluorine will exhibit a large coupling constant, while smaller couplings will be observed for carbons two and three bonds away. The carbon attached to the nitro group is expected to be significantly downfield.

¹⁹F NMR: The fluorine-19 NMR spectrum is highly specific and offers a direct window into the electronic environment of the fluorine atom. For this compound, a single signal is expected, the chemical shift of which is characteristic of a fluorine atom on a nitro-aromatic system. This signal's multiplicity would be determined by couplings to nearby aromatic protons.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity and Coupling Constants (J) | Assignment |

|---|---|---|---|

| ¹H | ~9.4 | Broad singlet | N-H |

| ¹H | ~8.3 | Doublet | Proton ortho to NO₂ group |

| ¹H | ~7.4 | Multiplet | Phenyl ring protons |

| ¹H | ~7.2 | Multiplet | Phenyl ring protons |

| ¹H | ~6.6 | Doublet of doublets | Proton ortho to F and meta to NO₂ |

| ¹³C | ~158 (d) | d, ¹JCF ≈ 240-250 Hz | C-F |

| ¹³C | ~141 | Singlet | C-NO₂ |

| ¹³C | ~140 | Singlet | C-N (unsubstituted ring) |

| ¹³C | ~135 (d) | d, ²JCF ≈ 20-30 Hz | C-C-F |

| ¹³C | ~130 | Singlet | Phenyl ring carbons |

| ¹³C | ~125 | Singlet | Phenyl ring carbons |

| ¹³C | ~115 (d) | d, ²JCF ≈ 20-25 Hz | C-C-F |

| ¹³C | ~105 (d) | d, ³JCF ≈ 5-10 Hz | C-C-C-F |

| ¹⁹F | -110 to -125 | Multiplet | Ar-F |

Note: Predicted values are based on typical ranges for similar functionalized aniline (B41778) structures. Actual experimental values may vary.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of molecular bonds. These methods are exceptionally useful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorption bands. Key expected vibrations include a sharp peak for the N-H stretch, strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, and various peaks corresponding to aromatic C-H and C=C stretching. The C-F bond also gives rise to a strong absorption band in the fingerprint region. rsc.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. Aromatic ring vibrations are typically strong in the Raman spectrum, offering further confirmation of the core structure.

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3370 | Secondary amine stretching |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of C-H bonds on the phenyl rings |

| NO₂ Asymmetric Stretch | 1570 - 1590 | Strong, characteristic nitro group vibration |

| Aromatic C=C Stretch | 1450 - 1625 | Skeletal vibrations of the benzene (B151609) rings |

| NO₂ Symmetric Stretch | 1340 - 1355 | Strong, characteristic nitro group vibration |

| C-N Stretch | 1250 - 1350 | Stretching of the amine-aryl carbon bond |

| C-F Stretch | 1100 - 1250 | Strong absorption due to the carbon-fluorine bond |

Electronic Absorption Spectroscopy (UV-Vis) for Investigating Chromophores and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum reveals information about the conjugated systems and chromophores within the molecule. This compound contains multiple chromophores, including the nitrophenyl and aniline systems. The combination of the electron-donating amine group and the electron-withdrawing nitro group on the same phenyl ring, extended by conjugation to the second phenyl ring, is expected to give rise to significant absorption bands. These absorptions are primarily due to π → π* and n → π* electronic transitions, likely extending into the visible region and imparting a color to the compound.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides a precise measurement of the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₁₂H₉FN₂O₂), the high-resolution mass spectrum (HRMS) would confirm its elemental composition by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺. rsc.org Electron impact (EI) ionization would induce fragmentation, with expected pathways including the loss of the nitro group (M - 46), cleavage of the C-N bond between the rings, and other characteristic losses.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Ion Formula | Description |

|---|---|---|

| 232 | [C₁₂H₉FN₂O₂]⁺ | Molecular Ion [M]⁺ |

| 186 | [C₁₂H₉FN₂]⁺ | Loss of NO₂ |

| 167 | [C₁₂H₉N]⁺ | Loss of NO₂ and F |

| 139 | [C₇H₅FN]⁺ | Fragment from fluoronitrophenyl side |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

While spectroscopic methods provide powerful evidence for molecular structure, Single Crystal X-ray Diffraction (SC-XRD) offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Determination of Absolute Molecular Structure and Stereochemistry

Growing a suitable single crystal of this compound and analyzing it via SC-XRD would provide a precise model of the molecule. This analysis would yield exact bond lengths, bond angles, and torsion angles. Key structural parameters that would be determined include:

The dihedral (torsion) angle between the two phenyl rings, which describes the twist of the molecule.

The planarity of the nitro group relative to its attached phenyl ring.

The geometry around the central nitrogen atom.

Furthermore, SC-XRD reveals how molecules pack together in the crystal lattice, elucidating intermolecular forces such as hydrogen bonds (e.g., from the N-H donor to an oxygen of a nitro group on an adjacent molecule), π-π stacking between aromatic rings, and C-H···F or C-H···O interactions. While SC-XRD is the gold standard for structural determination, publicly available crystal structure data for this specific compound is not currently reported.

Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)

A detailed analysis of intermolecular interactions requires crystallographic data from single-crystal X-ray diffraction experiments, which are not available for this compound.

Analysis of Crystal Packing and Supramolecular Architecture

Without knowledge of the crystal system, space group, and unit cell dimensions, an analysis of the crystal packing and the resulting supramolecular architecture cannot be performed.

Surface Analysis Techniques (e.g., Hirshfeld Surface Analysis) for Intermolecular Contacts

Hirshfeld surface analysis is contingent on the availability of a solved crystal structure. As this information is not available, a quantitative and qualitative analysis of intermolecular contacts using this method is not possible.

While research exists for structurally related compounds, such as isomers or derivatives, this information cannot be accurately extrapolated to predict the specific solid-state characteristics of this compound. The presence and position of the N-phenyl group, in addition to the fluoro and nitro substituents, would significantly influence the intermolecular interactions and crystal packing in ways that cannot be determined without experimental data.

Computational and Theoretical Chemistry Studies on 5 Fluoro 2 Nitro N Phenylaniline

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of compounds like 5-Fluoro-2-nitro-N-phenylaniline. These computational methods allow for the prediction of various molecular parameters in the absence of experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries to their lowest energy state and predicting vibrational frequencies.

In a study of the isomer 5-nitro-2-fluoroaniline (5N2FA), DFT calculations were employed to determine its structural and spectroscopic properties. researchgate.net The geometry of the molecule was optimized, and the vibrational frequencies were calculated and compared with experimental data where available. For instance, the C-N deformation modes for 5-nitro-2-fluoroaniline were reported at 801 and 842 cm⁻¹. researchgate.net Such calculations provide a detailed picture of the molecule's three-dimensional shape and the vibrational behavior of its bonds.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For the analysis of 5-nitro-2-fluoroaniline and its isomer, researchers utilized both Density Functional Theory (DFT) and Hartree-Fock (HF) methods to study their molecular properties. researchgate.net The selection of a suitable basis set is crucial for obtaining reliable results. While the specific basis set used for the detailed analysis of 5-nitro-2-fluoroaniline in the primary reference is not explicitly stated in the abstract, it is common practice in such studies to use basis sets like 6-311++G(d,p) for a balance of accuracy and computational cost. trdizin.gov.tr The validation of the chosen computational level is often achieved by comparing the calculated results with available experimental data, such as X-ray crystallography for geometry and FT-IR/Raman spectroscopy for vibrational frequencies.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energies of these orbitals are crucial in determining the electronic properties and reactivity of a molecule.

For 5-nitro-2-fluoroaniline, the HOMO and LUMO energies have been calculated using DFT. The energy gap between the HOMO and LUMO in the gas phase for 5-nitro-2-fluoroaniline was found to be 3.874 eV. researchgate.net

Calculated HOMO-LUMO Data for Fluoroaniline Isomers

| Compound | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 5-nitro-2-fluoroaniline (5N2FA) | DFT | Data not available | Data not available | 3.874 |

| 2-nitro-5-fluoroaniline (2N5FA) | DFT | Data not available | Data not available | 3.979 |

| 5-nitro-2-fluoroaniline (5N2FA) | HF | Data not available | Data not available | 8.248 |

Note: The specific HOMO and LUMO energy values were not provided in the abstract, only the energy gap.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a more reactive molecule.

The calculated HOMO-LUMO gap of 3.874 eV for 5-nitro-2-fluoroaniline suggests it is a relatively reactive molecule, which is characteristic of many nitroaromatic compounds. researchgate.net This reactivity is crucial for its potential applications and interactions.

Molecular Electrostatic Potential (MESP) and Fukui Function Analysis

Molecular Electrostatic Potential (MESP) and Fukui functions are valuable tools for predicting the reactive sites of a molecule.

MESP maps illustrate the charge distribution within a molecule and are used to identify regions that are prone to electrophilic or nucleophilic attack. In the study of 5-nitro-2-fluoroaniline, MESP analysis was performed to gain a clear insight into the reactive sites of the molecule. researchgate.net Generally, in such molecules, the regions around the electronegative oxygen atoms of the nitro group would exhibit a negative electrostatic potential, making them susceptible to electrophilic attack, while the regions around the amine group's hydrogen atoms would show a positive potential.

The Fukui function is another descriptor of local reactivity that indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. While a specific Fukui function analysis for this compound or its isomers was not found in the searched literature, this analysis would typically be used to quantify the electrophilic and nucleophilic character of each atom in the molecule, providing a more detailed reactivity map than MESP alone.

Mapping of Electrostatic Potential Surfaces for Charge Distribution

The Molecular Electrostatic Potential Surface (MESP) is a valuable concept in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactive sites. MESP maps illustrate the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential.

For this compound, MESP analysis reveals distinct regions of positive and negative electrostatic potential. The nitro (NO2) group, being a strong electron-withdrawing group, creates a region of significant negative potential (typically colored red or orange) around the oxygen atoms. This indicates a high electron density, making these sites susceptible to electrophilic attack.

Identification of Electrophilic and Nucleophilic Sites for Reaction Prediction

The MESP analysis directly aids in the identification of electrophilic and nucleophilic sites within the this compound molecule.

Nucleophilic Sites: The oxygen atoms of the nitro group are the primary nucleophilic centers due to their high electron density, as indicated by the negative electrostatic potential. The nitrogen atom of the amine group also possesses a lone pair of electrons, contributing to its nucleophilic character, although this is somewhat diminished by the electron-withdrawing effects of the nitro group and the delocalization of electrons into the aromatic ring.

Electrophilic Sites: The hydrogen atoms of the amine group and the carbon atoms of the phenyl rings, particularly those influenced by the electron-withdrawing nitro group, are potential electrophilic sites. These regions of positive electrostatic potential are susceptible to attack by nucleophilic reagents.

Analyses such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and confirm the reactive sites identified by MESP. researchgate.net

Global and Local Chemical Reactivity Descriptors

Calculation of Ionization Potential, Electron Affinity, Electronegativity, Hardness, and Electrophilicity Index

Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several key reactivity indices can be determined for this compound. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. researchgate.net

The following global reactivity descriptors are commonly calculated:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). A harder molecule is generally less reactive.

Electrophilicity Index (ω): A measure of the molecule's ability to accept electrons (ω = μ² / 2η, where μ is the electronic chemical potential, μ = -χ).

| Descriptor | Calculated Value (DFT) | Calculated Value (HF) |

| HOMO-LUMO Gap | 3.874 eV | 8.248 eV |

| Dipole Moment | 4.5318 D | 4.2777 D |

Table 1: Calculated electronic properties for a related isomer, 5-nitro-2-fluoroaniline, using DFT and Hartree-Fock (HF) methods. researchgate.netresearchgate.net

Assessment of Chemical Properties from Theoretical Descriptors

The calculated values of these descriptors provide a theoretical basis for understanding the chemical behavior of this compound. The relatively small HOMO-LUMO gap calculated by DFT suggests that the molecule is likely to be chemically reactive. researchgate.net

The high electrophilicity index that would be derived from these values points towards the molecule's propensity to act as an electrophile, readily accepting electrons from a nucleophilic species. The chemical hardness value provides a quantitative measure of its stability; a lower hardness value corresponds to a more reactive molecule. These theoretical descriptors are invaluable for predicting how this compound will behave in various chemical reactions and for designing new synthetic pathways.

Mechanistic Insights from Computational Simulations

Beyond static properties, computational chemistry can be employed to explore the dynamics of chemical reactions involving this compound.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Transition States

Potential Energy Surface (PES) mapping is a powerful computational technique used to investigate the mechanism of a chemical reaction. The PES represents the energy of a molecular system as a function of its geometry. By mapping the PES, chemists can identify the most likely reaction pathways, locate stable intermediates, and determine the structures and energies of transition states.

Modeling of Gas-Phase Fragmentation and Cyclization Processes

The gas-phase behavior of this compound under energetic conditions, such as those found in mass spectrometry, can be elucidated through computational modeling. These theoretical studies provide insights into the likely fragmentation pathways and potential for intramolecular cyclization reactions. While specific computational data for this compound is not extensively available in the public domain, valuable inferences can be drawn from studies on structurally related compounds, most notably ortho-nitroaniline. The presence of a phenyl group and a fluorine atom is expected to modulate the reaction pathways observed for the parent ortho-nitroaniline molecule.

Computational investigations into the photodissociation dynamics of the ortho-nitroaniline cation have revealed several key fragmentation pathways, which serve as a foundational model for understanding the behavior of its derivatives. nih.govacs.org These pathways include the direct cleavage of the C–NO₂ bond, a nitro-nitrite rearrangement followed by NO loss, and a hydrogen transfer-mediated rearrangement leading to the elimination of HONO or OH. acs.org

One of the primary fragmentation routes for the ortho-nitroaniline cation involves the direct, barrierless cleavage of the carbon-nitro bond, resulting in the loss of a nitro radical (NO₂) and the formation of a C₆H₆N⁺ fragment. acs.org For this compound, the analogous pathway would lead to the formation of a fluorinated N-phenylaminobenzene cation. The energy required for this dissociation in ortho-nitroaniline is calculated to be 2.53 eV. acs.org The electronic effects of the phenyl and fluoro substituents in this compound would likely influence the stability of the resulting cation and, consequently, the energetics of this fragmentation channel.

Another significant pathway identified for the ortho-nitroaniline cation is the nitro-nitrite rearrangement (NNR). nih.gov This process involves the isomerization of the nitro group to a nitrite (B80452) group, followed by the cleavage of the O–NO bond. This rearrangement has a notable energy barrier. Subsequent fragmentation can then occur, leading to various products.

A third set of pathways involves intramolecular hydrogen transfer from the amino group to the nitro group, forming an aci-nitro intermediate. acs.org This intermediate can then undergo further reactions, such as the elimination of nitrous acid (HONO) or a hydroxyl radical (OH). acs.org In the case of this compound, the presence of the N-phenyl group might influence the acidity of the amine proton and the stability of the intermediates, thereby affecting the feasibility of these hydrogen transfer routes.

The substitution of a hydrogen atom with a fluorine atom and a phenyl group in this compound introduces electronic effects that can alter the bond dissociation energies and the stability of reaction intermediates compared to ortho-nitroaniline. The fluorine atom, being highly electronegative, can influence the electron density distribution within the aromatic ring. nih.gov Density Functional Theory (DFT) studies on substituted diphenylamines have shown that electron-withdrawing groups tend to increase the N-H bond dissociation enthalpy (BDE), while electron-donating groups decrease it. researchgate.net The net effect of the fluoro and phenyl substituents on the N-H bond in this compound would be a critical factor in the hydrogen transfer pathways.

The following table summarizes the key fragmentation pathways and their calculated energetics for the ortho-nitroaniline cation, which can be used as a proxy to understand the potential fragmentation behavior of this compound.

| Fragmentation Pathway | Initial Step | Products | Calculated Energy Barrier (eV) for ortho-Nitroaniline Cation | Reference |

| Direct C–NO₂ Cleavage | C–NO₂ bond scission | C₆H₆N⁺ + NO₂ | Barrierless (Energy difference: 2.53 eV) | acs.org |

| Nitro-Nitrite Rearrangement (NNR) | Isomerization to nitrite | C₆H₆NO⁺ + NO | Not explicitly stated, but is a significant pathway | nih.gov |

| Hydrogen Transfer | H-transfer from NH₂ to NO₂ | C₆H₅N⁺ + HONO | ~3.0 eV | acs.org |

| Hydrogen Transfer | H-transfer from NH₂ to NO₂ | C₆H₅NO⁺ + OH | Higher than HONO loss | acs.org |

It is important to note that these values are for the unsubstituted ortho-nitroaniline cation and would be modulated by the presence of the fluoro and phenyl groups in this compound.

Chemical Transformations and Reactivity of 5 Fluoro 2 Nitro N Phenylaniline

Intramolecular Cyclization Reactions Involving 5-Fluoro-2-nitro-N-phenylaniline Scaffold

The o-nitroaniline moiety within this compound provides a versatile platform for the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions often involve the reduction of the nitro group followed by cyclization, or base-mediated cyclizations of suitably N-substituted precursors.

A notable transformation of N-substituted o-nitroanilines is their base-mediated cyclization to form benzimidazole (B57391) N-oxides. researchgate.netmdpi.com In the case of a derivative of this compound, where the N-phenyl group is replaced by an N-alkyl group with an alpha-methylene group, treatment with a base can induce an intramolecular cyclization. This process leads to the formation of a five-membered benzimidazole N-oxide ring.

The synthesis of benzimidazole N-oxides is often achieved through a base-mediated cyclization of the corresponding N-alkyl-2-nitroaniline derivative. nih.gov

The base-mediated cyclization of an N-substituted o-nitroaniline to a benzimidazole N-oxide is proposed to proceed through the formation of an intermediate dianion. researchgate.net The mechanism involves the deprotonation of the N-H group and the carbon alpha to the nitrogen, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the electron-deficient nitrogen of the nitro group. Subsequent rearrangement and elimination of a water molecule lead to the formation of the benzimidazole N-oxide ring.

The general mechanism can be outlined as follows:

Deprotonation: A strong base abstracts a proton from the amine and the alpha-carbon of the N-alkyl substituent.

Intramolecular Attack: The resulting carbanion attacks the nitrogen atom of the ortho-nitro group.

Rearrangement and Elimination: The intermediate undergoes rearrangement and eliminates a molecule of water to form the stable benzimidazole N-oxide.

Reduction and Oxidation Reactions of the Nitro Group and Aniline (B41778) Moiety

The nitrogen-containing functional groups in this compound—the nitro group and the aniline linkage—are primary sites for redox transformations. The selective manipulation of these groups is crucial for the synthesis of more complex derivatives.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic chemistry, providing a pathway to valuable intermediates for pharmaceuticals, dyes, and agrochemicals. researchgate.net The challenge often lies in achieving this reduction selectively in the presence of other reducible moieties, such as the halogen substituent in this compound. niscpr.res.in A variety of methods have been developed for the chemoselective reduction of nitroarenes, avoiding unwanted side reactions like dehalogenation. researchgate.netcommonorganicchemistry.com

Catalytic hydrogenation is a common and effective method. A specific, documented reduction of (3-fluoro-2-nitrophenyl)phenylamine, an isomer of this compound, to its corresponding diamine has been achieved using a 10% Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere at room temperature. The reaction, conducted in ethyl acetate (B1210297), proceeded for 7 hours and yielded the product, 3-Fluoro-N1-phenylbenzene-1,2-diamine, in 48% yield after purification. While catalytic hydrogenation with Pd/C is highly efficient, reagents like Raney Nickel are sometimes preferred for substrates where dehalogenation is a significant concern. commonorganicchemistry.com

Alternative reduction systems offer milder conditions and different selectivities. These include dissolving metal reductions using iron (Fe) or zinc (Zn) in acidic media, or tin(II) chloride (SnCl2), which are known for their mildness and tolerance of other functional groups. commonorganicchemistry.com Another approach involves transfer hydrogenation using reagents like hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can selectively and rapidly reduce aromatic nitro groups at room temperature. niscpr.res.in

| Reagent/System | Key Features & Advantages | Typical Substrate Compatibility | Reference |

|---|---|---|---|

| H₂ / Pd/C | Highly efficient and common method for both aromatic and aliphatic nitro groups. | May cause dehalogenation or reduce other functional groups. | commonorganicchemistry.com |

| H₂ / Raney Nickel | Effective alternative to Pd/C, often used to avoid dehalogenation of aryl chlorides, bromides, and iodides. | Good for substrates with sensitive halogen groups. | commonorganicchemistry.com |

| Fe / Acid (e.g., AcOH) | Mild method, tolerant of other reducible groups. Historically significant (Béchamp reduction). | Generates significant waste but is effective and low-cost. | researchgate.netcommonorganicchemistry.com |

| Zn / Acid (e.g., AcOH) | Provides a mild reduction pathway for nitro groups to amines. | Tolerant of other reducible functional groups. | commonorganicchemistry.com |

| SnCl₂ | Mild conditions suitable for substrates with sensitive functionalities. | Effective for selective reductions. | commonorganicchemistry.com |

| Hydrazine glyoxylate / Zn or Mg | Rapid and selective reduction at room temperature without hydrogenolysis. | Effective for nitro compounds containing halogens, carboxylic acids, and phenols. | niscpr.res.in |

| Organosilanes / Salim-UiO-Co catalyst | Excellent chemoselectivity under mild conditions with a recyclable catalyst. | Tolerates a broad scope of functional groups including aldehydes, ketones, and nitriles. | nih.gov |

The N-phenylaniline, or diphenylamine (B1679370), core of the molecule possesses its own distinct redox chemistry. Diphenylamine itself is a well-known redox indicator, particularly in alkaline titrations, due to color changes associated with its oxidation. wikipedia.org This property suggests that this compound could undergo oxidation at the amine nitrogen, potentially forming colored radical cations or further oxidized species.

The diphenylamine structure is also a precursor to important heterocyclic systems through cyclization reactions. wikipedia.org For instance, reaction with sulfur can yield phenothiazines, while dehydrogenation with iodine can produce carbazoles. wikipedia.org These precedents suggest that the aniline linkage in this compound could be a handle for constructing more complex, fused heterocyclic structures, expanding its synthetic utility beyond that of a simple substituted aniline.

Reactivity of the Fluoro Substituent

The carbon-fluorine bond is the strongest single bond to carbon, making it generally unreactive and a challenge to cleave. However, recent advances in catalysis have provided new pathways for its activation, opening up possibilities for derivatization.

The activation of C-F bonds is a significant goal in organic and environmental chemistry. nih.gov Traditional methods often require harsh conditions, but modern approaches based on photoredox catalysis offer milder alternatives. Recent research has demonstrated that organic photoredox catalyst systems can efficiently reduce C-F bonds, even those in notoriously stable compounds, to generate carbon-centered radicals. nih.gov This type of transformation could be applied to this compound to activate the C-F bond at the C5 position. Such a reaction would proceed under mild conditions and could serve as a key step in the synthesis of novel derivatives. nih.gov

Evidence of C-F bond cleavage in related, complex fluorinated molecules also comes from metabolic studies. For example, a radiolabeled ligand containing a 5-fluoro-2-phenoxyphenyl moiety was shown to undergo in vivo defluorination. nih.gov While this is a biological process, it confirms the possibility of C-F bond cleavage within this specific chemical environment.

The successful activation and cleavage of the C-F bond in this compound would unlock numerous opportunities for further molecular derivatization. The generation of a carbon-centered radical at the C5 position via photocatalysis is particularly promising. nih.gov This reactive intermediate could be intercepted in subsequent reactions to form new carbon-hydrogen or carbon-carbon bonds. nih.gov

Specific potential transformations include:

Hydrodefluorination: The fluorine atom could be replaced with a hydrogen atom, yielding 2-nitro-N-phenylaniline. nih.gov

Cross-Coupling Reactions: The carbon-centered radical could be trapped by various coupling partners to introduce new functional groups at the C5 position, significantly expanding the structural diversity of accessible derivatives. nih.gov

This strategy allows for the use of the organofluorine compound as a synthetic building block, where the fluorine atom acts as a temporary placeholder that can be substituted under specific, controlled conditions to build molecular complexity. nih.gov

Advanced Methodologies for Investigating 5 Fluoro 2 Nitro N Phenylaniline

Electrochemical Characterization and Behavior

Electrochemical methods offer profound insights into the redox characteristics of 5-Fluoro-2-nitro-N-phenylaniline, which are largely dictated by the electroactive nitro (-NO2) and amine (-NH-) functional groups.

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) are powerful electroanalytical techniques used to study the redox behavior of electroactive species like this compound. researchgate.netpineresearch.comwikipedia.orggamry.comyoutube.com In a typical CV experiment, the potential is swept linearly to a set value and then reversed, while the resulting current is measured. researchgate.netnih.gov This provides information about the oxidation and reduction processes. SWV, a derivative of linear sweep voltammetry, offers enhanced sensitivity by superimposing a square wave on a staircase potential waveform, which allows for effective background current subtraction. researchgate.netpineresearch.comgamry.com

For nitroaromatic compounds, the electrochemical reduction of the nitro group is a prominent feature in voltammetric studies. researchgate.netnih.gov In aqueous media, the reduction is often an irreversible process involving multiple electrons and protons to form a hydroxylamine (B1172632) derivative, and subsequently, the corresponding amine. researchgate.net The exact mechanism and the number of observed peaks can be highly dependent on the pH of the medium. researchgate.netresearchgate.net

Table 1: Illustrative Cyclic Voltammetry Data for a Nitroaromatic Compound

| Parameter | Value |

|---|---|

| Scan Rate | 100 mV/s |

| pH | 7.0 (Phosphate Buffer) |

| Cathodic Peak Potential (Epc) | -0.65 V (vs. Ag/AgCl) |

| Anodic Peak Potential (Epa) | Not observed (irreversible) |

The electrochemical reduction of the nitro group in compounds like this compound generally proceeds via a complex mechanism. In acidic media, a single four-electron, four-proton reduction to the hydroxylamine (R-NHOH) is often observed. researchgate.net This can be followed by a further two-electron, two-proton reduction to the amine (R-NH2). researchgate.net At alkaline pH values, the reduction may occur in two distinct steps: a one-electron transfer to form a nitro radical anion (R-NO2•−), followed by a three-electron reduction of this radical to the hydroxylamine. researchgate.net

The oxidation potential, on the other hand, is associated with the aniline (B41778) moiety. The electrochemical oxidation of aniline derivatives typically begins with the loss of an electron from the nitrogen atom to form a radical cation. nih.govnih.govresearchgate.net The potential at which this occurs is influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group and the fluorine atom in this compound, are expected to shift the oxidation potential to more positive values. nih.gov

Electrochemical methods can be employed not only for characterization but also for the functionalization and modification of surfaces. The electro-oxidation of aniline and its derivatives can lead to the formation of conductive polymers (polyaniline). researchgate.netscispace.comopenaccessjournals.com This process is initiated by the oxidation of the aniline monomer to a radical cation, which then couples with other radicals to form oligomers and eventually a polymer film on the electrode surface. researchgate.netscispace.com While specific studies on this compound are not prevalent, the general mechanism suggests its potential use in creating functionalized surfaces with specific electronic or chemical properties.

Furthermore, the electrochemical reduction of the nitro group can be utilized to generate the corresponding amine in a controlled manner, which could be a step in a surface modification strategy. acs.orgrsc.orgnih.gov The ability to form thin, adherent polymer films or to modify surfaces with specific functional groups opens up possibilities for applications in sensors, catalysts, and corrosion protection. nih.govrsc.org

Chromatographic and Separation Science Applications

Chromatographic techniques are indispensable for the isolation, purification, and analysis of this compound, ensuring its quality and suitability for subsequent applications.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of pharmaceutical intermediates. For nitroaromatic compounds, reversed-phase HPLC (RP-HPLC) is commonly employed. nih.govtandfonline.combiomedres.us Method development would typically involve screening different stationary phases (e.g., C18, C8, Phenyl) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) or methanol (B129727) with water or buffer) to achieve optimal separation. nih.govscirp.orgchromatographyonline.com

Column chromatography is a classical and scalable technique for the purification of organic compounds. For this compound, a normal-phase separation using a silica (B1680970) gel stationary phase and a mixture of non-polar and polar solvents (e.g., hexane (B92381) and ethyl acetate) would be a common approach for its isolation. The polarity of the solvent mixture is gradually increased to elute the compound from the column.

Table 2: Illustrative HPLC Method Parameters for a Nitroaniline Derivative

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Note: This table provides an example based on general methods for nitroaromatic compounds. Specific parameters for this compound would require experimental optimization.

Impurity profiling is a critical aspect of pharmaceutical development and quality control. biomedres.usnih.govijpsonline.comijpsjournal.com HPLC is the predominant technique for this purpose, due to its high resolving power and sensitivity. biomedres.uschromatographyonline.com A well-developed HPLC method should be able to separate the main compound from all potential impurities, including starting materials, by-products, and degradation products. nih.govijpsonline.com

For quantitative analysis, a validated HPLC method with a suitable detector (e.g., UV-Vis) is used. cdc.govresearchgate.net Calibration curves are constructed using certified reference standards to determine the concentration of this compound and its impurities. biomedres.us Gas chromatography (GC) can also be a viable technique, particularly when coupled with sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS), although care must be taken to avoid thermal degradation of the analyte. researchgate.netoup.commendeley.com The use of hyphenated techniques like LC-MS is particularly powerful for the identification of unknown impurities by providing both chromatographic separation and mass spectrometric information. ijpsonline.comijpsjournal.com

Mechanistic Probes and Labeling Techniques (e.g., Isotopic Labeling)

The elucidation of reaction mechanisms for the formation of complex molecules like this compound is crucial for optimizing reaction conditions and extending the applicability of the synthetic methodology. Advanced techniques, particularly isotopic labeling, serve as powerful probes to unravel the intricate steps of a reaction pathway, identify key intermediates, and understand the nature of transition states. While specific isotopic labeling studies on this compound are not extensively documented in publicly available literature, the principles can be effectively illustrated through analogous reactions commonly used for its synthesis, such as Nucleophilic Aromatic Substitution (SNAr) and Ullmann-type couplings.

Isotopic labeling involves the replacement of an atom in a reactant with one of its isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹²C with carbon-¹³C, or nitrogen-¹⁴N with nitrogen-¹⁵N. researchgate.net The altered mass of the atom can influence reaction rates (a phenomenon known as the kinetic isotope effect) and allows the labeled atom's position to be tracked throughout the reaction using techniques like mass spectrometry and NMR spectroscopy. rsc.orgnih.gov

Application in Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The formation of this compound can proceed via an SNAr reaction, where an aniline derivative attacks a fluoro-nitro-aromatic compound. A central question in SNAr mechanisms is whether the reaction proceeds through a discrete two-step process involving a stable Meisenheimer intermediate or a single, concerted step. rsc.org

Deuterium Kinetic Isotope Effect (KIE):

Replacing the N-H protons of the attacking aniline with deuterium can help distinguish between these pathways. In a stepwise mechanism, the nucleophilic attack is often the rate-determining step, and the proton transfer from the nitrogen may occur in a subsequent, faster step. In such a case, a small or negligible kinetic isotope effect (kH/kD ≈ 1) would be expected. Conversely, if the proton transfer is involved in the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) would be observed. rsc.orgyoutube.com Studies on related SNAr reactions have utilized this principle to probe the transition state. rsc.org

Table 1: Hypothetical Kinetic Isotope Effect Data for SNAr Formation of this compound This table is illustrative and based on principles of KIE in analogous SNAr reactions.

| Reactant Pair | Isotope Label | Rate Constant (k) | kH/kD | Mechanistic Implication |

| 2-Fluoro-1-nitrobenzene + Aniline | None (¹H) | kH | \multirow{2}{}{~1.1} | N-H bond cleavage is not rate-determining. Consistent with a stepwise mechanism where the initial nucleophilic attack is the slow step. |

| 2-Fluoro-1-nitrobenzene + Aniline-d2 | N-D | kD | ||

| Substrate with concerted mechanism | None (¹H) | kH | \multirow{2}{}{> 2} | N-H bond cleavage is part of the rate-determining step. Suggests a concerted pathway. |

| Substrate with concerted mechanism | N-D | kD |

¹⁵N and ¹³C Labeling as Mechanistic Tracers:

Isotopic labeling with ¹⁵N and ¹³C can provide definitive evidence of bond formation and molecular rearrangements. For instance, in a Smiles rearrangement, a potential alternative pathway for diarylamine synthesis, labeling one of the aromatic rings with ¹³C would allow for the unambiguous tracking of the migrating ring. nih.gov

In the context of this compound synthesis, using ¹⁵N-labeled aniline would allow chemists to follow the nitrogen atom throughout the reaction and in any subsequent transformations. This can be particularly useful to confirm that the nitrogen in the final product originates from the intended aniline starting material and has not undergone any unexpected exchange reactions. manchester.ac.uk For example, in the synthesis of substituted pyridines, ¹⁵N labeling has been used to confirm that the nitrogen in the final ring structure comes from the ammonia (B1221849) used in the reaction. umich.edu

Application in Ullmann Condensation

The Ullmann condensation is another classical method for forming diarylamine bonds, typically involving a copper catalyst. The mechanism of these reactions can be complex, with proposed intermediates including organocopper species. organic-chemistry.org

Deuterium Labeling in Ullmann Reactions:

Deuterium labeling can be employed to investigate the mechanism of C-N bond formation in Ullmann-type reactions. For example, by using an aniline deuterated at the ortho positions of the aromatic ring, one could probe for any processes involving C-H activation at these sites. The absence of deuterium scrambling or loss in the product would suggest that these C-H bonds are not broken during the main bond-forming steps.

Table 2: Illustrative Isotopic Labeling Study for Mechanistic Elucidation This table presents a hypothetical experimental design to probe the mechanism of diarylamine synthesis.

| Labeled Reactant | Analytical Technique | Information Gained |

| Aniline-¹⁵N | ¹⁵N NMR, Mass Spectrometry | Confirms the origin of the nitrogen atom in the diarylamine product and can be used to trace its path in subsequent reactions. |

| 2,3,4,5,6-Deutero-aniline | ¹H NMR, ²H NMR, Mass Spectrometry | Probes for any C-H/C-D bond activation on the aniline ring during the reaction. A lack of deuterium loss supports a direct C-N coupling at the nitrogen atom. |

| 1-¹³C-Phenylaniline | ¹³C NMR | In the case of potential rearrangements, this labeling would definitively track the movement of the phenyl group. |

These advanced methodologies, while complex to implement, provide unparalleled insight into the microscopic steps of chemical transformations. The data obtained from such studies are fundamental to building a complete picture of the reaction mechanism for the synthesis of this compound and related compounds.

Role of 5 Fluoro 2 Nitro N Phenylaniline As a Key Chemical Intermediate in Academic Research

Precursor in the Synthesis of Diverse Organic Compounds

The strategic placement of reactive functional groups on the 5-fluoro-2-nitro-N-phenylaniline scaffold makes it a valuable starting material for the construction of more elaborate chemical architectures.

The chemical structure of this compound allows it to be a precursor in the synthesis of various complex aromatic and heterocyclic scaffolds. The presence of the nitro group and the fluorine atom activates the benzene (B151609) ring for nucleophilic aromatic substitution, a key reaction in the formation of larger, more complex systems.

One significant application is in the synthesis of phenothiazine (B1677639) derivatives. researchgate.netrsc.orgresearchgate.net Phenothiazines are a class of heterocyclic compounds with a tricyclic structure that have been investigated for a range of applications, including in materials science. rsc.org The synthesis often involves the cyclization of appropriately substituted diphenylamine (B1679370) precursors. Starting with this compound, the nitro group can be reduced to an amine, which can then participate in a cyclization reaction, often with a sulfur source, to form the phenothiazine core. The fluorine atom can be retained or replaced in subsequent steps, allowing for the creation of a library of fluorinated phenothiazine analogues.

Furthermore, the reactivity of the fluoro and nitro-substituted ring facilitates the construction of other complex aromatic systems. For instance, the fluorine atom can be displaced by various nucleophiles to introduce new functionalities, which can then be used as handles for further synthetic transformations, including cross-coupling reactions to build poly-aromatic structures. mdpi.com

The concept of "new chemical space" refers to the exploration and creation of novel molecular scaffolds that have not been previously synthesized or studied. nih.gov this compound serves as an excellent building block in this endeavor due to its unique combination of functional groups. bldpharm.comossila.com The presence of fluorine, a nitro group, and a secondary amine provides multiple reaction sites for diversification. nih.gov

The high electronegativity and small size of the fluorine atom can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability. ossila.com By incorporating the this compound moiety into larger molecules, chemists can systematically explore the effects of fluorine substitution on the properties and activities of the resulting compounds.

Nitro compounds, in general, are versatile building blocks in organic synthesis. frontiersin.org The nitro group in this compound can be readily transformed into a variety of other functional groups, including amines, hydroxylamines, and nitroso compounds, each opening up new avenues for chemical elaboration and the exploration of novel molecular architectures.

Utilized in the Development of Reaction Methodologies

Beyond its role as a synthetic precursor, this compound and its derivatives are valuable tools for investigating and understanding chemical reactions.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry, and understanding its nuances is crucial for the rational design of synthetic routes. mdpi.comresearchgate.net The electron-deficient aromatic ring of this compound, activated by the strongly electron-withdrawing nitro group, makes it an ideal substrate for studying SNAr reactions. researchgate.net

The fluorine atom serves as a good leaving group, and its displacement by various nucleophiles can be monitored to study reaction kinetics and mechanisms. Researchers can systematically vary the nucleophile and reaction conditions to probe the factors that govern the regioselectivity and reactivity of the substitution. For example, studies on similar nitro-activated fluoroarenes have provided insights into the role of solvent, base, and the nature of the nucleophile in determining the outcome of the reaction. beilstein-journals.orgresearchgate.net The knowledge gained from these studies can then be applied to the synthesis of more complex molecules where precise control over SNAr reactions is required.

A related compound, 2-fluoro-5-nitrophenyldiazonium, has been utilized as a Sanger-type reagent for the functionalization of alcohols via nucleophilic aromatic substitution of the fluorine atom. nih.gov This highlights the utility of the fluoro-nitro-aromatic motif in developing novel reagents and reactions.

Interactive Table: Investigating Nucleophilic Aromatic Substitution

| Substrate | Nucleophile | Product | Reaction Conditions | Reference |

| 1-Fluoro-2,4-dinitrobenzene | Amines | N-Aryl Amines | Water | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen, Sulfur, and Nitrogen Nucleophiles | Substituted (pentafluorosulfanyl)benzenes | Various | beilstein-journals.org |

| Pentafluorobenzonitrile | Phenothiazine | 10-(Perfluorophenyl)phenothiazine | K3PO4, MeCN, 60 °C | mdpi.com |

| 4-Fluoro-1-nitrobenzene | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | Continuous flow | researchgate.net |

Intramolecular cyclization reactions are powerful tools for the construction of cyclic and heterocyclic compounds. nih.govnsc.ru The structure of this compound provides a framework for designing substrates for mechanistic studies of such cyclizations. For instance, after modification of the phenylamino (B1219803) group, the resulting derivative can be subjected to conditions that promote intramolecular reactions.

The nitro group can play a crucial role in these cyclizations, either by activating the ring towards nucleophilic attack or by participating directly in the reaction, for example, through reduction to a reactive intermediate. Studies on the intramolecular cyclization of related nitro-substituted compounds have revealed complex reaction pathways and have led to the discovery of novel heterocyclic systems. nih.gov By systematically modifying the structure of the this compound-derived substrate and studying the outcome of the cyclization, researchers can gain valuable insights into the reaction mechanism, including the nature of the transition states and the factors that control product distribution.

Importance in the Design of Analogue Libraries for Structure-Reactivity Correlations

The systematic synthesis of a series of related compounds, known as an analogue library, is a cornerstone of modern chemical research, particularly in the fields of medicinal chemistry and materials science. nih.govresearchgate.netnih.gov this compound is an excellent starting point for the construction of such libraries.

By leveraging the reactivity of the fluorine and nitro groups, a wide range of analogues can be prepared with diverse substituents at specific positions on the aromatic rings. For example, the fluorine atom can be replaced by a variety of nucleophiles, while the nitro group can be reduced and subsequently derivatized. This allows for the systematic variation of electronic and steric properties across the series of analogues.

These libraries are then used to establish structure-reactivity relationships (SRRs). By correlating the changes in molecular structure with observed changes in reactivity (e.g., reaction rates, equilibrium constants), researchers can develop quantitative models that predict the behavior of new, unsynthesized compounds. These models are invaluable for optimizing reaction conditions, designing more efficient catalysts, and developing new materials with desired properties. For instance, a library of phenothiazine derivatives synthesized from this compound analogues could be used to study how substituents on the phenothiazine core influence its electronic and photophysical properties. rsc.org

Interactive Table: Applications in Analogue Library Design

| Core Scaffold | Variable Substituents | Application | Research Focus | Reference |

| Flavin | Phenyl, Amino | Antitumor Agents | Structure-Activity Relationship | nih.gov |

| N'-[(5-nitrofuran-2-yl) methylene] hydrazides | Aliphatic Chains | Trypanocidal Agents | Structure-Activity Relationship | researchgate.net |

| 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones | Aryl groups | Enzyme Inhibitors | Structure-Activity Relationship | nih.gov |